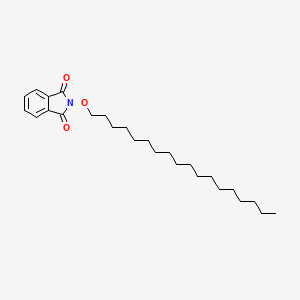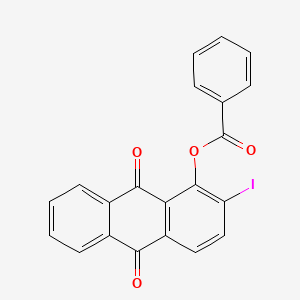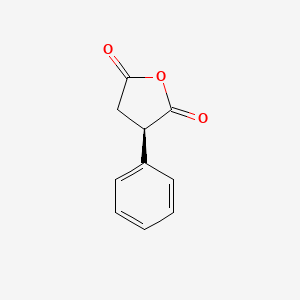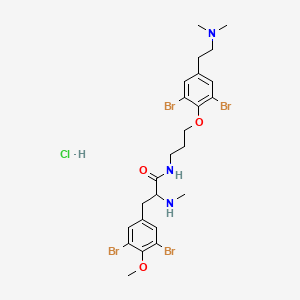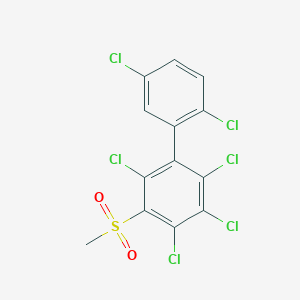
2,2',3,4,5',6-Hexachloro-5-(methanesulfonyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group. This compound is part of a class of chemicals known as polychlorinated biphenyls (PCBs), which have been widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to achieve the desired level of chlorination.
Introduction of Methanesulfonyl Group: The chlorinated biphenyl is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This step introduces the methanesulfonyl group to the biphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are also implemented to handle the toxic and hazardous nature of the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Hydroxide ions (OH-), amines (NH2-), polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Less chlorinated biphenyls, dechlorinated biphenyls.
Substitution: Hydroxylated biphenyls, aminated biphenyls.
Wissenschaftliche Forschungsanwendungen
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential health effects, including its role as an endocrine disruptor and its impact on human health.
Industry: Used in the development of materials with specific chemical and physical properties, such as insulating materials and flame retardants.
Wirkmechanismus
The mechanism of action of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and cellular responses.
Pathways Involved: Activation of AhR can result in the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This can lead to the formation of reactive metabolites and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
Polychlorinated Biphenyls (PCBs): These compounds share similar chemical structures and properties, but differ in the number and position of chlorine atoms. Examples include 2,2’,4,4’,5,5’-Hexachlorobiphenyl and 3,3’,4,4’,5,5’-Hexachlorobiphenyl.
Methanesulfonyl Derivatives: Compounds with a methanesulfonyl group attached to different aromatic or aliphatic structures. Examples include 4-Methanesulfonylbiphenyl and 2-Methanesulfonyl-1,1’-biphenyl.
Uniqueness
The uniqueness of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl lies in its specific combination of chlorination and methanesulfonylation, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the behavior and effects of chlorinated biphenyls in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
140202-89-7 |
|---|---|
Molekularformel |
C13H6Cl6O2S |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)-6-methylsulfonylbenzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)8(9(16)11(18)12(13)19)6-4-5(14)2-3-7(6)15/h2-4H,1H3 |
InChI-Schlüssel |
FURYOECJBGDKKN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


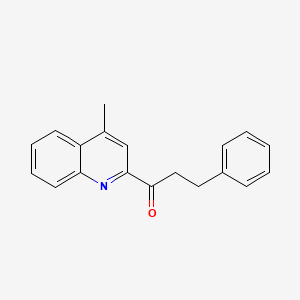
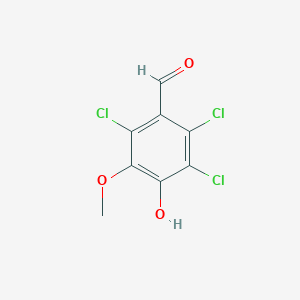



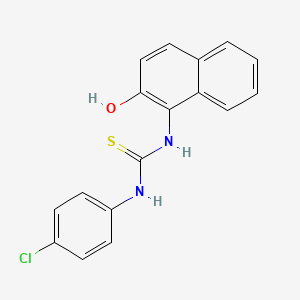
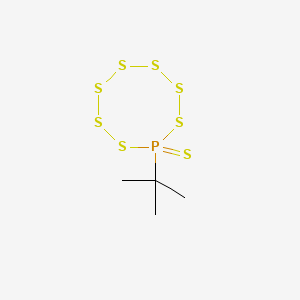
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
